Methyl 3,4-dihydroxybenzoate
Overview
Description
Methyl 3,4-dihydroxybenzoate, also known as protocatechuic acid methyl ester, is a derivative of dihydroxybenzoic acid. It is structurally related to various compounds that have been studied for their potential applications in different fields, including pharmaceuticals, cosmetics, and materials science. Although the provided papers do not directly discuss methyl 3,4-dihydroxybenzoate, they do provide insights into the properties and reactions of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds often involves reactions that could be applicable to the synthesis of methyl 3,4-dihydroxybenzoate. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid has been studied, indicating a potential pathway for the synthesis of related compounds through electrochemical methods . Additionally, the synthesis of various esters and derivatives of hydroxybenzoic acids, as seen in the preparation of mesomorphic derivatives of methyl 2,4-dihydroxybenzoate, suggests that similar synthetic strategies could be employed for methyl 3,4-dihydroxybenzoate .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray crystallography and computational methods. For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand intermolecular interactions . Similar analytical techniques could be applied to methyl 3,4-dihydroxybenzoate to gain insights into its molecular structure and interactions.
Chemical Reactions Analysis
The chemical reactivity of hydroxybenzoic acid derivatives is of interest in various chemical syntheses. The electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles suggests that such compounds can undergo Michael addition reactions under electro-decarboxylation to form new derivatives . This information could be relevant to understanding the chemical reactions that methyl 3,4-dihydroxybenzoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzoic acid derivatives are crucial for their potential applications. The study of mesomorphic properties of new liquid crystalline derivatives indicates that the substitution pattern on the benzoic acid ring can significantly influence the mesomorphic behavior of these compounds . The spectral and luminescence properties of lanthanide complexes of methyl 2,4-dihydroxybenzoate derivatives have also been investigated, highlighting the importance of these properties in the design of new materials .
Scientific Research Applications
Neuroprotective Effects : MDHB has been found to have significant neuroprotective properties. It can mitigate oxidative stress and inhibit apoptosis in neuroblastoma cells, indicating its potential for treating neurodegenerative diseases (Cai et al., 2016). Additionally, MDHB promotes neurite outgrowth and increases neuronal survival in cortical neurons, possibly by inducing brain-derived neurotrophic factor expression (Zhang et al., 2012).
Metabolism and Drug Interactions : Research on the excretion and metabolism of MDHB in mice indicates it has a low cumulative excretion percentage and is mainly metabolized through various pathways, including ester bond hydrolysis and sulfate conjugation. Importantly, MDHB shows a low probability of causing drug-drug interactions based on cytochrome P450 inhibition (Wang et al., 2019).
Protective Effects in Ocular Hypertension : MDHB has been found to protect retinal structure and function in a mouse model of acute ocular hypertension. It appears to work through multiple pathways, including inhibiting oxidative stress, activating BDNF/AKT signaling, and reducing inflammatory responses (Bao et al., 2019).
Reactivity and Chemical Properties : Various studies have looked into the chemical reactivity and properties of MDHB, revealing insights into its potential applications in chemical synthesis and pharmaceutical development (Crowell et al., 1984).
Potential as a Biofungicide : MDHB has been isolated from Paenibacillus elgii and shown to have significant antifungal activity against various plant pathogens, suggesting its use as a biofungicide (Lee et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3,4-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLZUDASVUNOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301804 | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Protocatechuic acid, methyl ester | |
CAS RN |
2150-43-8 | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2150-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protocatechuic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROTOCATECHUIC ACID, METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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